molecular formula C11H10BrNO3 B3200133 1-(2-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 1017417-29-6

1-(2-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3200133
CAS No.: 1017417-29-6
M. Wt: 284.11 g/mol
InChI Key: KHXLOSLERFFIRI-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid is an organic compound that features a brominated phenyl group attached to a pyrrolidine ring

Scientific Research Applications

1-(2-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, in medicinal chemistry, the mechanism of action often refers to how the compound interacts with biological targets .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if the compound shows promising biological activity, it could be further studied as a potential therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 2-bromobenzoyl chloride with pyrrolidine-2,3-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is then refluxed in an appropriate solvent like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles in the presence of a catalyst.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding oxo derivatives or reduction to form hydroxy derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid can be used under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted phenyl derivatives.

    Nucleophilic Substitution: Substituted pyrrolidine derivatives.

    Oxidation and Reduction: Oxo or hydroxy derivatives of the pyrrolidine ring.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.

    1-(2-Iodophenyl)-2-oxopyrrolidine-3-carboxylic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness

1-(2-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine is larger and more polarizable than chlorine or fluorine, potentially leading to different biological activities and chemical reactivity.

Properties

IUPAC Name

1-(2-bromophenyl)-2-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c12-8-3-1-2-4-9(8)13-6-5-7(10(13)14)11(15)16/h1-4,7H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXLOSLERFFIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-(2-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
1-(2-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(2-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(2-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(2-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid

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